molecular formula C12H20N4O2 B1673222 Hexazinone CAS No. 51235-04-2

Hexazinone

Cat. No.: B1673222
CAS No.: 51235-04-2
M. Wt: 252.31 g/mol
InChI Key: CAWXEEYDBZRFPE-UHFFFAOYSA-N
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Description

Hexazinone (C₁₂H₂₀N₄O₂) is a triazine-class herbicide widely used in forestry and agriculture for controlling broadleaf weeds, shrubs, and trees. Its chemical structure features a triazine ring with cyclohexyl and dimethylamino substituents, enabling systemic absorption through roots and foliage . This compound inhibits photosynthesis by blocking electron transport at Photosystem II (PSII), leading to oxidative damage in plants . Applications include coniferous forest management, pre-planting weed control, and maintenance of firebreaks, with effects manifesting gradually over 1–10 months depending on target species .

Preparation Methods

Hexazinone can be synthesized through two primary synthetic routes:

In industrial production, this compound is manufactured by DuPont and sold under the trade name Velpar .

Chemical Reactions Analysis

Hexazinone undergoes various chemical reactions, including:

Scientific Research Applications

Agricultural Applications

Hexazinone is primarily employed for weed control in various crops, including:

  • Crops : It is utilized in the cultivation of crops such as sugarcane, pine, and certain fruit trees. The herbicide effectively suppresses a broad spectrum of annual and perennial weeds.
  • Application Methods : this compound can be applied through ground or aerial equipment, allowing flexibility in its use depending on the crop and environmental conditions .

Case Study: Sugarcane Cultivation

A study demonstrated that this compound significantly reduced weed competition in sugarcane fields, leading to improved yields. The herbicide was applied at varying rates, showing optimal results at specific dosages that minimized both weed biomass and crop injury .

Forestry Applications

In forestry, this compound is used for vegetation management to promote the growth of desirable tree species:

  • Understory Control : It is effective in controlling understory vegetation that competes with young trees for resources. This application is particularly beneficial for reforestation projects where rapid establishment of desired species is critical .

Case Study: Pine Release

Research on the release of underplanted white pine using this compound showed enhanced growth responses when applied selectively to individual trees compared to broadcast applications. The study indicated that this compound effectively controlled competing species like red maple and yellow-poplar, facilitating better growth for the target pine species .

Environmental Management

This compound's role extends into environmental management, particularly in controlling invasive plant species:

  • Invasive Species Control : Studies have shown that this compound can effectively manage invasive plant species in natural ecosystems. Its application helps restore native plant communities by reducing competition from non-native flora .

Case Study: Hawaiian Ecosystems

In Hawaii, this compound was tested alongside tebuthiuron for controlling invasive plants such as Australian pine. The results indicated significant defoliation of targeted invasive species while preserving native plants, showcasing its potential for ecological restoration efforts .

Water Treatment Applications

Recent research has explored the degradation of this compound in wastewater treatment processes:

  • Photodegradation : Studies have indicated that this compound can be effectively degraded using advanced oxidation processes (AOPs), particularly under UV irradiation combined with hydrogen peroxide. This method enhances the removal efficiency of this compound from wastewater, highlighting its potential for environmental remediation applications .

Toxicological Considerations

While this compound is effective as a herbicide, its toxicological profile necessitates careful management:

  • Human Health Risks : Risk assessments have identified potential health effects associated with exposure to this compound, including liver toxicity and developmental effects in laboratory animals at high doses. Regulatory bodies have established safety margins to mitigate these risks during application .

Comparison with Similar Compounds

Chemical Class and Mode of Action

Hexazinone belongs to the triazine family, sharing structural similarities with herbicides like terbuthylazine, simazine, and atrazine. However, its unique substituents (cyclohexyl and dimethylamino groups) differentiate its environmental behavior and efficacy. Non-triazine analogs such as diuron (a phenylurea herbicide) and terbacil (a uracil herbicide) also inhibit PSII but exhibit distinct metabolic pathways and persistence profiles .

Table 1: Key Properties of this compound and Comparable Herbicides

Property This compound Terbuthylazine Diuron Metribuzin
Chemical Class Triazine Triazine Phenylurea Triazinone
Water Solubility 33,000 mg/L 8.5 mg/L 35.6 mg/L 1,050 mg/L
Soil Half-Life 30–180 days 30–150 days 60–180 days 7–30 days
Leaching Potential High Moderate Low-Moderate High
Primary Use Forestry Agriculture Agriculture Agriculture
Regulatory Status Banned (FSC)* Banned (FSC)* Restricted Approved

*Banned by Forest Stewardship Council (FSC) for persistence or bioaccumulation .

Environmental Fate and Persistence

  • This compound: Exhibits high water solubility (33,000 mg/L) and variable soil adsorption, leading to significant leaching in sandy or low-organic-matter soils. Bound residues account for ~40% in clay-rich soils, reducing bioavailability . In New Zealand forests, stream concentrations post-application peaked at 2.4 mg/L but declined to undetectable levels within 6–7 months .
  • Diuron : Moderate leaching (<0.3% in sugarcane soils) but persistent in anaerobic conditions .
  • Metribuzin : Rapid degradation (half-life 7–30 days) but high leaching risk due to moderate solubility .

Efficacy and Application Methods

This compound’s efficacy is context-dependent:

  • Intact Plants: Achieves 64–89% control in foliar applications but requires rainfall for activation. In mimosa bush trials, canopy mortality lagged behind benchmarks like tebuthiuron until sufficient precipitation .
  • Cut-Stump Method : Low efficacy (<20%) due to reliance on photosynthesis, which is absent in stumps .

Metabolic Pathways and Degradation

  • Photodegradation: this compound degrades via hydroxyl radicals (•OH) in UV/H₂O₂ systems, achieving 97% removal in aerobic sand bioreactors . Direct photolysis is negligible (<20%) .
  • Soil Metabolism : Forms bound residues (23–48%) and metabolites (A, B, C, D, E) through hydroxylation and demethylation .

Resistance Profiles

Resistance in weeds is rare but documented. A Filiformis filiformis biotype exhibited 6.1× higher this compound tolerance due to a F255I mutation in the psbA gene, altering the D1 protein’s herbicide-binding site . No cross-resistance to terbacil was observed, suggesting mutations specific to triazine binding.

Regulatory and Human Health Considerations

The U.S. EPA classifies this compound metabolites (B, C, F) as residues of concern in crops and livestock, necessitating tolerances for milk and ruminant tissues . The FSC prohibits this compound due to persistence and leaching risks, though operational use in New Zealand forests at <0.5 kg/ha every 30 years minimizes environmental flux .

Biological Activity

Hexazinone is a systemic herbicide primarily used for controlling various weeds, grasses, and woody species. Its mode of action involves the inhibition of photosynthesis in target plants, making it effective in agricultural and forestry applications. This article provides a detailed overview of the biological activity of this compound, including its toxicological effects, environmental impact, and case studies illustrating its usage and effects on non-target organisms.

This compound functions by inhibiting photosynthesis through the blockage of specific reactions in the chloroplasts of plants. It interferes with the electron transport chain, leading to cell breakdown and ultimately plant death. This herbicide is particularly effective against a range of annual and perennial broadleaf herbs and some grasses .

Acute and Chronic Toxicity

This compound exhibits varying levels of toxicity depending on the exposure route. Key findings from toxicological studies include:

  • Acute Toxicity : Classified as low acute toxicity via oral (Toxicity Category III), dermal (Toxicity Category IV), and inhalation (Toxicity Category III) routes. However, it causes severe eye irritation (Toxicity Category I) and mild skin irritation (Toxicity Category IV) .
  • Chronic Toxicity : Studies indicate potential liver toxicity, body weight decrements, and developmental effects in animal models. Notably, chronic exposure in rats resulted in decreased pup weights correlating with parental body weight loss .

Neurotoxicity

In neurotoxicity studies involving rats, this compound exposure led to reduced motor activity and altered physiological parameters at high doses. However, subchronic studies did not reveal significant neurotoxic effects at lower doses .

Dissipation and Bioaccumulation

This compound is characterized by its mobility in soil and water systems. It does not bind strongly to soils, which facilitates its movement through ecosystems. Its half-life in aqueous solutions ranges from 4 to 5 weeks, indicating slow photodegradation under certain conditions .

Table 1: Dissipation Rates in Various Ecosystems

Ecosystem TypeHalf-Life (Weeks)Observed Concentration (mg/L)Recovery Time (Days)
Aquatic Systems4-50.02 - 0.2100
Forest EcosystemsVariesUp to 2.8673
Agricultural FieldsVariesHigh concentrations noted<180

Effects on Non-Target Organisms

Research indicates that this compound can impact aquatic life. For example:

  • Amphibians : Frog embryos and tadpoles showed no significant effects from short-term exposures to concentrations up to 100 mg/L .
  • Fish : Juvenile Pacific salmonids were adversely affected at concentrations exceeding 236 mg/L for extended periods .
  • Phytoplankton : Chronic exposures at concentrations above 0.1 mg/L resulted in significant reductions in photosynthetic activity .

Study on Benthic Macroinvertebrates

A study conducted in Piedmont streams revealed that benthic macroinvertebrates appeared insensitive to this compound at observed exposure levels. This suggests a potential resilience of these organisms to short-term this compound exposure; however, chronic impacts remain uncertain .

Impact on Phytoplankton

Research indicated that this compound could significantly inhibit phytoplankton productivity at concentrations as low as 0.02 mg/L, with recovery observed within days after treatment cessation . This highlights the need for careful management of this compound application to mitigate ecological risks.

Properties

IUPAC Name

3-cyclohexyl-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4-dione
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InChI

InChI=1S/C12H20N4O2/c1-14(2)10-13-11(17)16(12(18)15(10)3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3
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InChI Key

CAWXEEYDBZRFPE-UHFFFAOYSA-N
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Canonical SMILES

CN1C(=NC(=O)N(C1=O)C2CCCCC2)N(C)C
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Molecular Formula

C12H20N4O2
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DSSTOX Substance ID

DTXSID4024145
Record name Hexazinone
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Molecular Weight

252.31 g/mol
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Physical Description

Hexazinone is a white crystalline solid. Corrosive eye irritant. Used as an herbicide., White crystals; [CAMEO]
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Boiling Point

Decomposes
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Solubility

In water, 3.3X10+4 mg/L at 25 °C, At 25 °C (g/kg): chloroform 3880, methanol 2650, benzene 940, dimethylformamide 836, acetone 792, toluene 386, hexane 3
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Density

Specific gravity = 1.25
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Vapor Pressure

0.000225 [mmHg], 2.25X10-7 mm Hg at 25 deg (extrapolated)
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Color/Form

Crystals, Colorless crystals

CAS No.

51235-04-2
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Record name 1,3,5-Triazine-2,4(1H,3H)-dione, 3-cyclohexyl-6-(dimethylamino)-1-methyl-
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Melting Point

117.2 °C
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Synthesis routes and methods

Procedure details

A suspension of 300 parts of 1-methyl-3-cyclohexyl-6-methylthio-s-triazine-2,4(1H,3H)-dione in 887 parts of toluene is stirred at 25°-30° for three hours with 150 parts of dimethylamine. Toluene is distilled from the reaction until a pot temperature of 125° is attained. The reaction mass is cooled to 50° at which time 480 parts of hexane is added over 0.66 hours. The slurry at 25° is filtered to give 282 parts of crystalline 1-methyl-3-cyclohexyl-6-dimethylamino-s-triazine-2,4(1H,3H)-dione, m.p. 110°-115°.
[Compound]
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Retrosynthesis Analysis

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